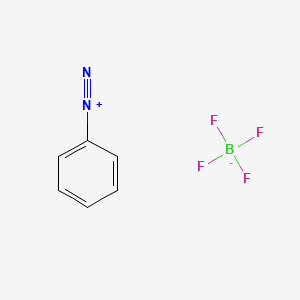
Benzenediazonium tetrafluoroborate
概要
説明
Synthesis Analysis
Benzenediazonium tetrafluoroborate can be synthesized through diazotization reactions, where an aniline derivative reacts with nitrous acid, followed by treatment with tetrafluoroboric acid. This process forms the diazonium salt as a stable, isolable compound ready for further reactions.
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography. Studies have shown that it can exist as a dimer in concentrated solutions, stabilized by hydrogen bonds (Šimůnek et al., 2003).
Chemical Reactions and Properties
This compound participates in a wide range of chemical reactions, including azo coupling, arylation of sulfur compounds, and as a precursor to SF5-containing compounds through various coupling reactions (Kobayashi et al., 1975), (Okazaki et al., 2014). Its reactivity allows for the formation of various aromatic compounds through nucleophilic and electrophilic substitutions.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
benzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N2.BF4/c7-8-6-4-2-1-3-5-6;2-1(3,4)5/h1-5H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCLVGMBRSKDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1333925-04-4 | |
| Record name | Benzenediazonium, tetrafluoroborate(1-) (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333925-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5021467 | |
| Record name | Benzenediazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
369-57-3 | |
| Record name | Benzenediazonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Benzenediazonium tetrafluoroborate acts as an electrophilic arylating agent, reacting with aromatic compounds through electrophilic aromatic substitution reactions. This often results in the formation of biaryl derivatives. [] The selectivity of the reaction (ortho-, meta-, or para-substitution) is influenced by the substituents present on both the aromatic substrate and the benzenediazonium salt. [, ]
A: The decomposition of this compound can generate phenyl cations or phenyl radicals, depending on the reaction conditions. [, ] These reactive species can then react with various nucleophiles present in the reaction mixture, leading to a range of products, including phenylated derivatives of the nucleophiles and dediazoniation products like fluorobenzene or phenol. [, , ]
A: The molecular formula of this compound is C6H5N2BF4, and its molecular weight is 191.9 g/mol. []
ANone: Various spectroscopic methods are employed to characterize this compound. These include:
- NMR Spectroscopy (1H, 13C, 15N, 19F, 11B): Provides information on the structure, bonding, and dynamics of the compound. [, , ]
- UV-Vis Spectroscopy: Useful for studying the electronic transitions and complexation behavior of the diazonium salt. [, ]
- IR Spectroscopy: Provides information about the vibrational modes of the molecule, aiding in functional group identification. [, ]
- X-ray Diffraction: Can be used to determine the crystal structure of this compound and its derivatives. [, , ]
A: this compound can be electrochemically reduced on metal surfaces, leading to the formation of strongly attached organic layers. [, , ] This property enables its use in surface modification and the creation of functional interfaces.
A: The stability and reaction pathway of this compound are influenced by solvent polarity. In highly polar solvents like water, heterolytic dediazoniation, leading to phenyl cation formation, is favored. [] Conversely, in less polar solvents, the homolytic pathway, generating phenyl radicals, becomes more prominent. [, , ]
A: this compound serves as a key precursor to phenyl radicals in Gomberg-Bachmann reactions. [, , ] Under specific conditions, typically in the presence of a base or reducing agent, the diazonium salt decomposes to generate phenyl radicals, which can then participate in aryl-aryl coupling reactions.
A: Derivatives of this compound, after suitable modification to incorporate azide functionalities, can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. [] This allows for the efficient and selective conjugation of the aryl moiety to alkyne-containing molecules, expanding its applications in materials science and bioconjugation.
A: Density functional theory (DFT) calculations have been employed to investigate the isodesmic reactions involving the benzenediazonium cation (C6H5N2+) and substituted benzenes. [] This approach allows for the assessment of relative reactivities and the prediction of reaction outcomes based on electronic and structural factors.
A: Electron-withdrawing groups (EWGs) on the benzene ring typically increase the electrophilicity of the diazonium cation, enhancing its reactivity in electrophilic aromatic substitution reactions. [, , ] Conversely, electron-donating groups (EDGs) tend to decrease the reactivity by reducing the positive charge density on the diazonium group. [, , ]
A: While tetrafluoroborate is a common counterion for diazonium salts, other anions can also be employed. [, ] The nature of the counterion can subtly influence the reactivity of the diazonium salt by altering its solubility, stability, or the degree of ion pairing in solution.
A: this compound is generally stored at low temperatures (e.g., 2-8 °C) to minimize decomposition. [] It is also important to protect the compound from light and moisture to maintain its stability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


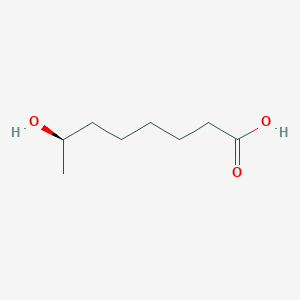
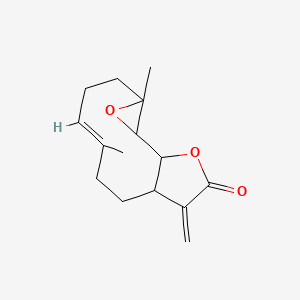

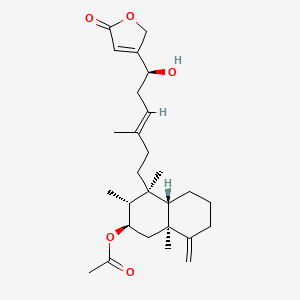
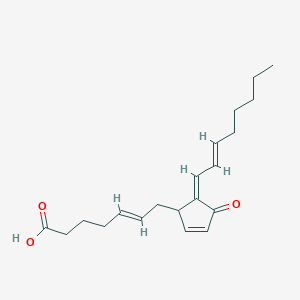
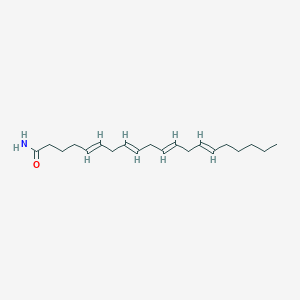
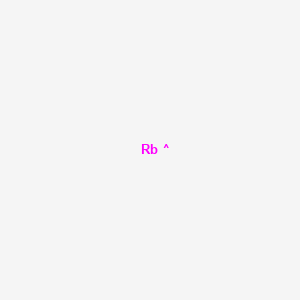
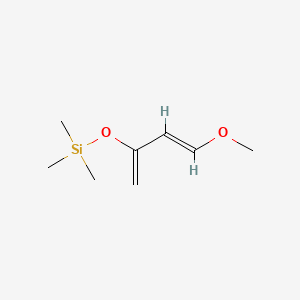

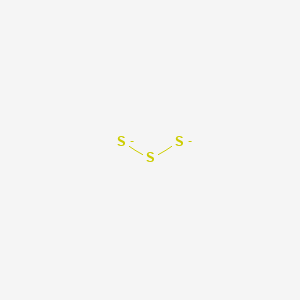
![(1R,3E,6R,7E,9S,11E,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1232926.png)


![(-)-N-(3-Furylmethyl)-noroxymorphon-methansulfonat [German]](/img/structure/B1232930.png)